Solvent yellow 124

Descripción general

Descripción

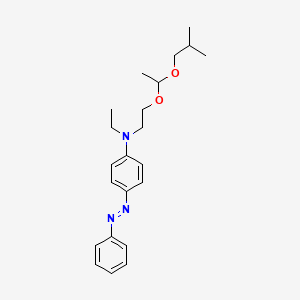

Solvent Yellow 124 is a yellow azo dye with the IUPAC name N-Ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline . It is primarily used as a fuel dye in the European Union to distinguish between diesel fuel intended for heating and higher-taxed motor diesel fuel . This dye is also known by other names such as Sudan 455, Somalia Yellow, and T10 Yellow LBN .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Solvent Yellow 124 is synthesized through a series of chemical reactions involving the coupling of diazonium salts with aromatic amines. The general synthetic route involves the following steps:

Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo dye.

The reaction conditions typically involve maintaining a low temperature to stabilize the diazonium salt and using acidic or basic conditions to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations .

Análisis De Reacciones Químicas

Types of Reactions

Solvent Yellow 124 undergoes various chemical reactions, including:

Oxidation and Reduction: As an azo compound, this compound can undergo oxidation and reduction reactions, which can alter its color and chemical properties.

Substitution: The aromatic rings in this compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Diluted hydrochloric acid is commonly used for hydrolysis.

Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

Reduction: Reducing agents like sodium dithionite are employed.

Major Products

Hydrolysis: Produces a water-soluble form of the dye.

Oxidation and Reduction: Can lead to various oxidized or reduced forms of the dye, altering its color and properties.

Aplicaciones Científicas De Investigación

Fuel Marker in Taxation and Regulation

Solvent Yellow 124 has been mandated since August 2002 as a marker to differentiate between lower-taxed heating diesel and higher-taxed motor diesel fuels in the European Union. The dye is added to fuels at concentrations of approximately 6 mg/L or 7 mg/kg, allowing authorities to enforce fuel taxation effectively . The presence of this compound in heating oil indicates that it is intended for non-vehicle use, thus preventing tax evasion by using cheaper heating oil as motor fuel .

Table 1: Key Features of this compound

| Feature | Description |

|---|---|

| Chemical Formula | C22H31N3O2 |

| Color | Yellow |

| Solubility | Soluble in water |

| Application | Fuel marker (Euromarker) |

| Regulatory Mandate | Required in EU since August 2002 |

Forensic Applications

The dye's unique properties also make it valuable in forensic science, particularly in cases involving fuel laundering. For example, when illegal activities involve the removal of this compound from heating oil to sell it as unmarked diesel, forensic analysis can detect residual dye using techniques such as gas chromatography-mass spectrometry (GC-MS) and X-ray fluorescence (XRF) . Studies have shown that samples containing residues of this compound can be identified even after attempts to remove the dye .

Case Study: Fuel Laundering Investigation

A forensic investigation highlighted the use of this compound in distinguishing between legal and illegal fuel. Samples taken from suspected laundering operations contained traces of the dye, confirming its previous presence in the fuel despite attempts at removal. This methodology underscores the importance of this compound in legal contexts, where its detection can lead to significant financial penalties for offenders .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference material for calibrating instruments and validating methods for detecting dyes in various matrices. High-performance liquid chromatography (HPLC) is commonly employed to analyze its concentration in diesel fuels, ensuring compliance with regulatory standards . The dye's stability and solubility characteristics allow for effective extraction and quantification, making it an essential component in fuel quality assessment.

Table 2: Analytical Techniques for this compound

| Technique | Purpose |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantification of dye concentration in fuels |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection of residues in forensic samples |

| X-ray Fluorescence (XRF) | Analysis of illegal fuel laundering activities |

Environmental Considerations

While this compound plays a critical role in fuel regulation and analysis, it is also associated with environmental concerns due to its toxicity and potential health hazards. Proper handling protocols are essential to mitigate risks during its use in industrial applications . Regulatory bodies monitor its environmental impact closely to ensure compliance with safety standards.

Mecanismo De Acción

Solvent Yellow 124 exerts its effects primarily through its chemical structure as an azo dye. The azo group (-N=N-) is responsible for its color properties, and the dye can change color under different pH conditions. In acidic conditions, it changes color to red, which can be easily detected . The molecular targets and pathways involved in its action are related to its ability to interact with various chemical environments, making it useful as a marker dye .

Comparación Con Compuestos Similares

Similar Compounds

Solvent Yellow 56: Another azo dye with a similar structure and applications.

Methyl Orange: A pH indicator dye that also changes color in acidic conditions.

Uniqueness

Solvent Yellow 124 is unique due to its specific use as a fuel marker in the European Union, where it is added to fuels not intended for motor vehicles to distinguish them from higher-taxed motor diesel fuels . Its ability to be easily detected at low concentrations and its resistance to removal from fuels make it particularly valuable for this application .

Actividad Biológica

Solvent Yellow 124 (SY124) is a synthetic dye primarily used in various industrial applications, including as a marker in diesel fuels and for dyeing plastics. Its chemical structure is characterized by the molecular formula and a molecular weight of 369.5 g/mol. This article provides an in-depth analysis of its biological activity, including toxicity, potential health effects, and relevant case studies.

- CAS Number : 34432-92-3

- Molecular Structure : SY124 is an azo dye, which is significant for its stability and vibrant color properties.

- Purity : Commercial samples of SY124 have shown purities above 99% when analyzed by High-Performance Liquid Chromatography (HPLC) .

Toxicological Profile

- Acute Toxicity : Research indicates that SY124 exhibits moderate acute toxicity. It has been classified as an acute toxicant (Category 4) when ingested, with potential effects on the blood and reproductive systems .

- Skin Sensitization : SY124 has been identified as a skin sensitizer, which means it can cause allergic reactions upon contact with skin. This property necessitates careful handling in industrial settings .

- Environmental Impact : The dye has been noted for its potential environmental hazards, particularly its chronic toxicity to aquatic life .

Case Studies

- Occupational Exposure : A study highlighted that workers in industries using SY124 experienced increased incidences of contact dermatitis, indicating the compound's sensitizing potential .

- Marker in Diesel Oil : As a marker in diesel fuel, SY124 was analyzed for its stability and detection limits. The study confirmed that it remains stable under various conditions, making it suitable for regulatory purposes .

In Vitro Studies

In vitro studies have assessed the cytotoxicity of SY124 against various cell lines. Results indicated that:

- Cytotoxic Effects : SY124 demonstrated cytotoxic activity against certain human tumor cell lines, suggesting potential implications for cancer research .

- Antimicrobial Activity : Some studies reported limited antimicrobial activity, although this was not consistent across all tests .

Data Table: Summary of Biological Activity

| Property | Description | Findings |

|---|---|---|

| Acute Toxicity | Moderate toxicity | Oral LD50 values indicate risk |

| Skin Sensitization | Allergic reactions upon contact | Confirmed in occupational studies |

| Environmental Toxicity | Chronic toxicity to aquatic organisms | Significant risk noted |

| Cytotoxicity | Effects on human tumor cell lines | Variable responses observed |

| Antimicrobial Activity | Limited effectiveness | Not consistent across studies |

Propiedades

IUPAC Name |

N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O2/c1-5-25(15-16-26-19(4)27-17-18(2)3)22-13-11-21(12-14-22)24-23-20-9-7-6-8-10-20/h6-14,18-19H,5,15-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATVZJPOLFSGTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCOC(C)OCC(C)C)C1=CC=C(C=C1)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865718 | |

| Record name | N-Ethyl-N-(2-(1-(2-methylpropoxy)ethoxy)ethyl)-4-(phenylazo)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34432-92-3 | |

| Record name | Solvent Yellow 124 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34432-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solvent Yellow 124 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034432923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethyl-N-(2-(1-(2-methylpropoxy)ethoxy)ethyl)-4-(phenylazo)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-(phenylazo)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT YELLOW 124 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E880XYT70P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.